Product packaging for (2E)-3-[2-(Allyloxy)phenyl]acrylic acid(Cat. No.:CAS No. 1164517-01-4)

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

Cat. No.: B3086791
CAS No.: 1164517-01-4
M. Wt: 204.22 g/mol
InChI Key: JNLHYSQRNTVMGI-BQYQJAHWSA-N
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Description

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid is a useful research compound. Its molecular formula is C12H12O3 and its molecular weight is 204.22 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H12O3 B3086791 (2E)-3-[2-(Allyloxy)phenyl]acrylic acid CAS No. 1164517-01-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-3-(2-prop-2-enoxyphenyl)prop-2-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-2-9-15-11-6-4-3-5-10(11)7-8-12(13)14/h2-8H,1,9H2,(H,13,14)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JNLHYSQRNTVMGI-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC1=CC=CC=C1C=CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC1=CC=CC=C1/C=C/C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Contextualization Within Acrylic Acid Derivatives and Allyl Ethers

(2E)-3-[2-(Allyloxy)phenyl]acrylic acid belongs to two important classes of organic compounds: acrylic acid derivatives and allyl ethers. Understanding these parent groups is crucial to appreciating the potential properties and applications of the target molecule.

Acrylic Acid Derivatives:

Acrylic acid (prop-2-enoic acid) is the simplest unsaturated carboxylic acid. researchgate.net Its derivatives are characterized by the presence of a vinyl group directly attached to a carboxylic acid terminus. researchgate.net These compounds are known to readily undergo polymerization and other reactions at their double bond, making them valuable monomers in the production of a wide array of polymers with diverse applications, including plastics, coatings, adhesives, and elastomers. researchgate.net

In the realm of medicinal chemistry, derivatives of cinnamic acid, a closely related structure (3-phenylacrylic acid), have been extensively studied for their biological activities. These activities include antimicrobial, anti-inflammatory, and anticancer properties. nih.gov The biological efficacy of these derivatives is often influenced by the nature and position of substituents on the phenyl ring. nih.gov

Allyl Ethers:

Allyl ethers are a class of organic compounds containing an allyl group (CH₂=CH-CH₂-) attached to an oxygen atom, which is then connected to another organic substituent. nih.govnih.gov The allyl group is a versatile functional group in organic synthesis. Allyl ethers are frequently employed as protecting groups for alcohols and phenols due to their stability under a range of reaction conditions and the relative ease of their removal when the protection is no longer needed. researchgate.net The synthesis of allyl ethers is typically achieved through a Williamson ether synthesis, reacting an alcohol or phenol (B47542) with an allyl halide in the presence of a base. nih.gov

The molecule this compound incorporates the key structural features of both these classes, suggesting a potential for a unique combination of reactivity and biological activity.

Overview of Strategic Research Significance

The strategic research significance of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid stems from its hybrid structure, which suggests its potential as a versatile building block in organic synthesis and as a candidate for biological evaluation.

The presence of the acrylic acid moiety provides a site for polymerization, allowing for its incorporation into novel polymers. The properties of such polymers could be tailored by the presence of the allyloxy phenyl group. Furthermore, the carboxylic acid group can be readily converted into other functional groups, such as esters and amides, opening avenues for the synthesis of a diverse library of compounds.

From a medicinal chemistry perspective, the cinnamic acid scaffold is a well-established pharmacophore with a broad range of biological activities. nih.govmdpi.com The introduction of an allyloxy group at the ortho position of the phenyl ring can influence the molecule's electronic properties, lipophilicity, and steric profile, potentially modulating its biological activity. Research on related substituted cinnamic acid derivatives has shown that such modifications can lead to potent antimicrobial and wound-healing agents. nih.govmdpi.com The allyl group itself could also serve as a handle for further chemical modification or could be involved in specific interactions with biological targets.

Current State of Academic Inquiry

Established Synthetic Pathways

The construction of the this compound framework can be accomplished through various well-established synthetic reactions. These include condensation reactions to form the carbon-carbon double bond of the acrylic acid and substitution or cross-coupling reactions to introduce the allyloxy group.

Aldol Condensation Approaches

Aldol-type condensation reactions represent a classical and effective method for the formation of the α,β-unsaturated carbonyl system present in the target molecule. One prominent approach is the Knoevenagel condensation. wikipedia.orgrsc.org This reaction typically involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. wikipedia.org

In the context of synthesizing this compound, a plausible route involves the Knoevenagel condensation of 2-allyloxybenzaldehyde with malonic acid. wikipedia.org The reaction is often carried out in the presence of a basic catalyst such as piperidine (B6355638) or pyridine. organic-chemistry.org The initial condensation product undergoes subsequent decarboxylation to yield the desired acrylic acid derivative. The use of a solvent like pyridine, which can also act as a base, is common in the Doebner modification of the Knoevenagel condensation. wikipedia.orgorganic-chemistry.org

A related strategy involves the Perkin reaction, which can be used to synthesize cinnamic acid and its derivatives. scienceinfo.com This reaction utilizes an aromatic aldehyde, an acid anhydride (B1165640), and the sodium or potassium salt of the acid corresponding to the anhydride. nih.gov For the synthesis of a precursor to the target molecule, salicylaldehyde (B1680747) can be reacted with acetic anhydride in the presence of sodium acetate (B1210297) to form coumarin, which is an intramolecular ester of cis-2-hydroxycinnamic acid. scienceinfo.comnih.govrsc.org Subsequent manipulation would be required to obtain the desired trans-acrylic acid and introduce the allyl group.

Nucleophilic Substitution Reactions for Allyloxy Group Introduction

The introduction of the allyloxy group onto the phenyl ring is commonly achieved via a nucleophilic substitution reaction, most notably the Williamson ether synthesis. youtube.com This method involves the reaction of a phenoxide ion with an alkyl halide.

For the synthesis of this compound, a direct approach would involve the O-allylation of (2E)-3-(2-hydroxyphenyl)acrylic acid. The phenolic hydroxyl group of (2E)-3-(2-hydroxyphenyl)acrylic acid can be deprotonated with a suitable base, such as sodium hydroxide (B78521) or potassium carbonate, to form the corresponding phenoxide. This phenoxide then acts as a nucleophile, attacking an allyl halide, typically allyl bromide or allyl chloride, in an SN2 reaction to form the desired ether linkage. The use of a phase-transfer catalyst can be beneficial in this reaction. youtube.com

Palladium-Catalyzed Cross-Coupling Strategies

Palladium-catalyzed cross-coupling reactions, such as the Heck reaction, offer a powerful and versatile tool for the formation of carbon-carbon bonds and can be adapted for the synthesis of cinnamic acid derivatives. beilstein-journals.orgodinity.com The Heck reaction typically involves the coupling of an unsaturated halide (or triflate) with an alkene in the presence of a palladium catalyst and a base. odinity.com

A potential Heck reaction strategy for the synthesis of a precursor to the target molecule could involve the coupling of a protected 2-halophenol with an acrylic acid ester, such as methyl acrylate (B77674). For instance, the reaction of 4-iodoanisole (B42571) with methyl acrylate, catalyzed by palladium, has been reported to yield methyl 4-methoxycinnamate. beilstein-journals.org A similar approach could be envisioned starting with an appropriately substituted and protected 2-halophenol. Following the cross-coupling, deprotection and introduction of the allyl group would be necessary.

Precursor Design and Derivatization Routes

The strategic design and derivatization of precursor molecules are crucial for the efficient synthesis of this compound. This often involves the use of readily available starting materials that can be chemically modified in a controlled manner.

Derivation from E-3-(2-Hydroxyphenyl)acrylic Acid Esters

A common and practical approach involves the use of esters of (2E)-3-(2-hydroxyphenyl)acrylic acid as key intermediates. nih.gov These esters can be synthesized through various methods, including the Knoevenagel condensation of salicylaldehyde with dialkyl malonates, such as diethyl malonate, in the presence of a base like piperidine. rsc.org This reaction directly affords the ethyl ester of the coumarin-3-carboxylic acid, which can be further processed. rsc.org

Once the ester, for example, ethyl (2E)-3-(2-hydroxyphenyl)acrylate, is obtained, the allyloxy group can be introduced via the Williamson ether synthesis as described previously. The phenolic hydroxyl group of the ester is deprotonated with a base, followed by reaction with an allyl halide. The final step in this sequence is the hydrolysis of the ester group to the carboxylic acid. This is typically achieved under basic conditions, for instance, by heating with an aqueous solution of a strong base like lithium hydroxide, followed by acidification. chemicalbook.com

StepReactionReagents and ConditionsProduct
1Knoevenagel CondensationSalicylaldehyde, Diethyl malonate, Piperidine, Ethanol, RefluxEthyl coumarin-3-carboxylate
2Ring Opening/EsterificationBase (e.g., NaOH), followed by acidification and esterificationEthyl (2E)-3-(2-hydroxyphenyl)acrylate
3Williamson Ether SynthesisAllyl bromide, Base (e.g., K2CO3), Solvent (e.g., Acetone)Ethyl (2E)-3-[2-(allyloxy)phenyl]acrylate
4HydrolysisBase (e.g., LiOH), H2O/THF/MeOH, then AcidificationThis compound

Exploration of Alternative Phenolic Precursors

While salicylaldehyde and its derivatives are the most direct precursors, other phenolic compounds can also be utilized in the synthesis of the target molecule. For instance, substituted phenols could be employed in multi-step sequences. A general strategy could involve the formylation of a substituted phenol (B47542) to introduce the aldehyde group at the ortho position, followed by the reaction sequences described above.

Furthermore, other hydroxy-substituted aromatic aldehydes or ketones could serve as starting points, with the understanding that additional functional group manipulations might be required. The choice of an alternative precursor would depend on its commercial availability, cost, and the efficiency of the subsequent synthetic transformations.

Green Chemistry and Sustainable Synthesis Considerations

Biocatalytic Approaches in Related Allyloxy Compounds

Biocatalysis presents a powerful strategy for conducting chemical transformations under mild, environmentally friendly conditions, often with high selectivity. While specific biocatalytic routes to this compound are not yet well-established, research on related allyloxy compounds provides a strong foundation for future advancements.

A notable area of progress is the use of enzymes for the synthesis of chiral building blocks. For instance, the stereoselective synthesis of both (S)- and (R)-enantiomers of 3-allyloxy-propane-1,2-diol has been accomplished through a chemoenzymatic approach. This process effectively utilized lipases for regioselective acylation and enzymatic alcoholysis, alongside a bioreduction step to create the chiral center. researchgate.net Such enzymatic strategies could be adapted for the synthesis of chiral precursors or derivatives of this compound.

Furthermore, the functionalization of the allyl group itself is amenable to biocatalysis. The allylic oxidation of olefins to form allylic alcohols is a synthetically valuable transformation that can be catalyzed by enzymes such as cytochrome P450 monooxygenases (P450s) and unspecific peroxygenases (UPOs). nih.gov These biocatalysts can achieve levels of regio-, chemo-, and stereoselectivity that are difficult to attain with conventional chemical methods. The application of P450s from Streptomyces for the allylic hydroxylation of terpenes exemplifies this potential.

The expanding field of protein engineering is also yielding novel biocatalysts for reactions involving allylic moieties. Engineered myoglobin (B1173299) variants, for example, have been shown to catalyze Doyle-Kirmse reactions, which facilitate carbon-carbon bond formation via a beilstein-journals.orgrice.edu-sigmatropic rearrangement of allylic sulfides. nih.govrochester.edu This highlights the potential for creating custom enzymes for specific transformations relevant to the synthesis of complex allyloxy compounds.

The following interactive table summarizes biocatalytic approaches with potential relevance to the synthesis of allyloxy compounds.

Biocatalytic ApproachEnzyme ClassPotential Application in Allyloxy Compound SynthesisReference
Enantioselective AcylationLipaseKinetic resolution of racemic precursors researchgate.net
Asymmetric ReductionKetoreductaseSynthesis of chiral alcohols from prochiral ketones researchgate.net
Allylic OxidationP450 Monooxygenase, UPOIntroduction of hydroxyl groups at the allylic position nih.gov
C-C Bond FormationEngineered MyoglobinDoyle-Kirmse reaction for allylic functionalization nih.govrochester.edu

The continued development of these and other biocatalytic methods holds significant promise for the future sustainable synthesis of this compound and its analogues.

Atom Economy and Solvent Selection in Synthesis

The principles of atom economy and green solvent selection are central to the design of sustainable chemical processes. These concepts are particularly relevant to the multi-step synthesis of a molecule like this compound, which is structurally related to cinnamic acid.

Atom Economy

Introduced by Barry Trost, atom economy provides a measure of the efficiency of a chemical reaction by quantifying the extent to which atoms from the reactants are incorporated into the final product. wikipedia.orgrsc.org Reactions with a high atom economy are inherently more sustainable as they minimize the generation of waste. numberanalytics.comjocpr.com

Addition reactions , such as the Diels-Alder reaction, are considered to have 100% atom economy in theory, as all reactant atoms are incorporated into the product. rsc.orgnih.gov

Rearrangement reactions , for example, the Beckmann rearrangement, can also be highly atom-economical. jocpr.com

In contrast, many classical substitution and elimination reactions exhibit lower atom economy due to the formation of stoichiometric byproducts. A prominent example is the Wittig reaction, which is widely used for alkene synthesis but generates a stoichiometric amount of triphenylphosphine (B44618) oxide, a high-molecular-weight byproduct. wikipedia.orgrsc.org The industrial synthesis of ibuprofen (B1674241) was significantly improved by moving to a catalytic process that increased the atom economy from 40% to over 70%. numberanalytics.com

Below is a qualitative comparison of the atom economy of common reactions used for the synthesis of cinnamic acid derivatives.

Reaction TypeGeneral Atom EconomyExampleCommon Byproducts
Perkin ReactionModerateCondensation of an aromatic aldehyde with an acid anhydrideAcetic acid
Knoevenagel CondensationModerateReaction of an aldehyde with an active methylene compoundWater
Wittig ReactionLowReaction of an aldehyde with a phosphonium (B103445) ylideTriphenylphosphine oxide
Heck ReactionModeratePalladium-catalyzed coupling of an aryl halide with an alkeneInorganic salts

The use of catalytic methods is a key strategy for improving atom economy. nih.gov For instance, the Mizoroki-Heck cross-coupling reaction, catalyzed by a palladium N-heterocyclic carbene complex, offers a more atom-economical route to cinnamic acids. ajol.info

Solvent Selection

The choice of solvent is a critical aspect of green synthesis. An ideal solvent should be non-toxic, non-flammable, derived from renewable resources, and recyclable. rice.edu

In the production and purification of acrylic acid and its derivatives, solvent choice can significantly affect the process's environmental footprint. For instance, in the extraction of acrylic acid, isopropyl acetate is considered a favorable solvent because it is relatively insoluble in water, has a high affinity for the product, and does not form problematic azeotropes during distillation. rice.edu In contrast, lower-boiling-point solvents like diisopropyl ether may require energy-intensive cooling. rice.edu

For the synthesis of cinnamic acid derivatives, innovative solvent systems are being explored. The use of deep eutectic solvents, such as a mixture of choline (B1196258) chloride and urea, has been demonstrated for the amidation of cinnamic acid, offering a non-toxic and low-cost alternative to conventional organic solvents. nih.gov Water is also a highly desirable green solvent, and its use has been reported in the derivatization of cinnamic acid using isobutyl chloroformate. beilstein-journals.org

The following interactive table outlines the properties of several solvents relevant to the synthesis of acrylic and cinnamic acid derivatives.

SolventBoiling Point (°C)Key PropertiesGreen Chemistry ConsiderationsReference
Isopropyl Acetate89Good extractor for acrylic acid; no azeotrope formationA greener alternative to more volatile ethers rice.edu
Diisopropyl Ether68Effective as an extractantLow boiling point can increase energy consumption for cooling rice.edu
Tetrahydrofuran (THF)66Employed in some acrylic acid synthesis routesA common solvent with associated environmental and safety concerns chemicalbook.com
Choline Chloride/UreaN/ADeep eutectic solvent; non-toxic and low-costAn excellent green alternative for certain reaction types nih.gov
Water100Environmentally benign and readily availableThe ideal green solvent when reactant solubility allows beilstein-journals.org

By integrating the principles of atom economy and green solvent selection into the synthetic design, the production of this compound can be aligned with the goals of sustainable chemistry.

Reactions Involving the Carboxylic Acid Moiety

The carboxylic acid group is a primary site for transformations, allowing for the synthesis of a wide range of derivatives such as esters and amides. These reactions typically proceed via activation of the carboxyl group, followed by nucleophilic attack.

Esterification Reactions and Synthesis of Ester Derivatives

Esterification of this compound can be achieved by reacting it with various alcohols in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, or by using coupling agents. technoarete.orgresearchgate.netgoogle.com The reaction involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by nucleophilic attack by the alcohol. Subsequent dehydration yields the corresponding ester.

Commonly, the reaction is driven to completion by removing the water formed during the reaction, for instance, by azeotropic distillation. google.com A variety of alcohols, from simple alkanols to more complex polyols, can be employed to synthesize a diverse library of ester derivatives. The choice of alcohol and reaction conditions can be tailored to achieve high yields of the desired product. technoarete.orgresearchgate.net

Table 1: Representative Esterification of Cinnamic Acid Derivatives

Alcohol Catalyst/Coupling Agent Solvent Reaction Conditions Product Yield (%)
Methanol H₂SO₄ Methanol Reflux, 6h Methyl (2E)-3-[2-(allyloxy)phenyl]acrylate >90
Ethanol DCC, DMAP Dichloromethane Room Temp, 12h Ethyl (2E)-3-[2-(allyloxy)phenyl]acrylate ~95
Isopropanol H₂SO₄ Toluene Reflux, 8h Isopropyl (2E)-3-[2-(allyloxy)phenyl]acrylate ~85

Note: The data in this table is representative of typical esterification reactions of cinnamic acid derivatives and is intended for illustrative purposes.

Amidation and Other Carboxyl Group Transformations

The carboxylic acid functionality of this compound can be readily converted into amides through reaction with primary or secondary amines. This transformation typically requires the activation of the carboxylic acid, which can be accomplished using various coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), or by converting the carboxylic acid to a more reactive species like an acid chloride. beilstein-journals.orgnih.gov

The reaction of the activated carboxylic acid with an amine proceeds via nucleophilic acyl substitution to form the corresponding amide. A wide array of amines can be utilized in this reaction, leading to the synthesis of a diverse range of N-substituted (2E)-3-[2-(allyloxy)phenyl]acrylamides. researchgate.net The choice of coupling agent and reaction conditions is crucial for achieving high yields and minimizing side reactions. beilstein-journals.orgnih.gov For instance, the use of triazine-based reagents has been reported for the efficient amidation of cinnamic acids. beilstein-journals.org

Beyond esterification and amidation, the carboxyl group can undergo other transformations. For example, reduction of the carboxylic acid can lead to the corresponding alcohol, although this often requires harsh reducing agents and may also affect the conjugated double bond.

Reactions of the Conjugated Double Bond

The α,β-unsaturated carbonyl system in this compound is susceptible to a variety of addition and cycloaddition reactions, providing a pathway to modify the carbon skeleton and introduce new functionalities.

Michael Addition Reactions with Various Nucleophiles

The conjugated double bond in this compound is an excellent Michael acceptor, readily undergoing conjugate addition with a wide range of nucleophiles. organic-chemistry.org This reaction, known as the Michael addition, involves the 1,4-addition of a nucleophile to the α,β-unsaturated system. A diverse array of nucleophiles, including enolates, amines, thiols, and organometallic reagents, can be employed. organic-chemistry.orgresearchgate.net

The reaction is typically catalyzed by a base, which deprotonates the nucleophile to increase its reactivity. The resulting carbanion then attacks the β-carbon of the acrylic acid derivative, leading to the formation of a new carbon-carbon or carbon-heteroatom bond. The Michael addition is a powerful tool for carbon-carbon bond formation and the synthesis of more complex molecular architectures. For example, the reaction of acrylic acid with itself can lead to dimers, trimers, and tetramers via Michael addition. researchgate.net

Table 2: Potential Michael Addition Reactions with Cinnamate (B1238496) Systems

Nucleophile Catalyst Solvent Product Type
Diethyl malonate Sodium ethoxide Ethanol 1,3-Dicarbonyl adduct
Thiophenol Triethylamine Dichloromethane Thioether adduct
Piperidine None Methanol β-Amino acid derivative

Note: This table illustrates potential Michael addition reactions based on the general reactivity of α,β-unsaturated carbonyl compounds.

Hydrogenation and Reductive Transformations

The carbon-carbon double bond of this compound can be selectively reduced through catalytic hydrogenation. This reaction is typically carried out using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. chemicalbook.com The hydrogenation results in the saturation of the double bond, yielding 3-[2-(allyloxy)phenyl]propanoic acid.

Under certain conditions, the carboxylic acid group can also be reduced. For instance, some microorganisms are capable of reducing trans-cinnamic acid to the corresponding aldehyde and alcohol, as well as saturating the double bond. scielo.org.co Chemical reducing agents can also be employed for more extensive reductions. The choice of catalyst and reaction conditions (temperature, pressure) is critical for controlling the selectivity of the reduction.

Cycloaddition Reactions

The conjugated double bond of cinnamic acid derivatives can participate in cycloaddition reactions, most notably photochemical [2+2] cycloadditions. digitellinc.comresearchgate.netacs.org Upon irradiation with UV light, particularly in the solid state, cinnamic acids can undergo dimerization to form cyclobutane (B1203170) rings, known as truxinic or truxillic acids. digitellinc.comthieme-connect.com The stereochemical outcome of this reaction is often dictated by the crystal packing of the cinnamic acid derivative. acs.orgthieme-connect.com

Template-directed [2+2] cycloaddition reactions have also been developed to control the regio- and stereoselectivity of the photodimerization of cinnamic acid derivatives. digitellinc.comthieme-connect.com In addition to [2+2] cycloadditions, the double bond can potentially participate in other cycloaddition reactions, such as [3+2] cycloadditions with suitable 1,3-dipoles, to construct five-membered heterocyclic rings. beilstein-journals.org

Transformations Involving the Allyloxy Group and Aromatic Ring

The allyloxy group and the aromatic ring are sites of significant chemical reactivity, enabling a variety of transformations including rearrangements, substitutions, and cleavage reactions. The electronic properties of the allyloxy group, which acts as an electron-donating substituent, strongly influence the reactivity of the aromatic ring.

Rearrangement Reactions (e.g., Claisen Rearrangement)

The Claisen rearrangement is a powerful carbon-carbon bond-forming reaction and a classic example of a acs.orgacs.org-sigmatropic rearrangement. organic-chemistry.orgmychemblog.com In the context of this compound, this reaction involves the thermal intramolecular rearrangement of the allyl group from the ether oxygen to the ortho-position of the aromatic ring.

The reaction is typically initiated by heating the substrate, often in a high-boiling, non-polar solvent. The mechanism is a concerted, pericyclic process that proceeds through a cyclic, chair-like transition state. organic-chemistry.orgquora.com This leads to the formation of a non-aromatic cyclohexadienone intermediate. This intermediate then rapidly undergoes tautomerization (enolization) to restore the aromaticity of the ring, yielding the final product, (2E)-3-(3-allyl-2-hydroxyphenyl)acrylic acid. quora.comyoutube.com It has been noted that for the rearrangement to occur, the terminal carbon of the allyl group is the one that forms the new bond with the aromatic ring. quora.com

While the reaction is often performed thermally, Lewis acids can be employed as catalysts to facilitate the rearrangement under milder conditions. ed.ac.uk The general transformation is outlined below.

ReactionStarting MaterialMajor ProductTypical Conditions
Claisen Rearrangement This compound(2E)-3-(3-allyl-2-hydroxyphenyl)acrylic acidHeat (180-220 °C), often in a high-boiling solvent (e.g., decalin, toluene). mychemblog.comscirp.org

Electrophilic Aromatic Substitution

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. masterorganicchemistry.com The regiochemical outcome of EAS on the this compound ring is dictated by the directing effects of the two existing substituents: the allyloxy group and the acrylic acid side chain.

Allyloxy Group (-OCH₂CH=CH₂): This is an activating group. The oxygen atom's lone pairs can be donated into the aromatic π-system through resonance, increasing the electron density of the ring and making it more nucleophilic. This effect is strongest at the ortho and para positions, making the allyloxy group a powerful ortho-, para-director. libretexts.org

Acrylic Acid Group (-(E)-CH=CHCOOH): This is a deactivating group. The carbonyl and vinyl components are electron-withdrawing, pulling electron density out of the aromatic ring via resonance. This deactivation makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position. uci.edu

In this disubstituted system, the positions on the ring are influenced as follows:

Position 3: Ortho to the allyloxy group (activated) but adjacent to the acrylic acid group (sterically hindered).

Position 4: Meta to the allyloxy group and ortho to the acrylic acid group (deactivated).

Position 5: Para to the allyloxy group (strongly activated) and meta to the acrylic acid group (unaffected by its deactivating resonance effect).

Position 6: Ortho to the allyloxy group (activated) but is the point of attachment for the acrylic acid group.

The strongly activating, ortho-, para-directing allyloxy group generally governs the regioselectivity. Given the steric hindrance at position 3, electrophilic attack is most likely to occur at position 5, which is para to the activating group and meta to the deactivating group.

ReactionReagentsExpected Major ProductRationale
Nitration HNO₃ / H₂SO₄(2E)-3-[2-(Allyloxy)-5-nitrophenyl]acrylic acidThe powerful activating effect of the allyloxy group directs the nitronium ion (NO₂⁺) electrophile to the para position (C-5). nih.gov
Bromination Br₂ / FeBr₃(2E)-3-[5-Bromo-2-(allyloxy)phenyl]acrylic acidThe electrophile (Br⁺) is directed to the electron-rich C-5 position, para to the ether group.
Friedel-Crafts Acylation RCOCl / AlCl₃(2E)-3-[5-Acyl-2-(allyloxy)phenyl]acrylic acidThe acylium ion (RCO⁺) attacks the most activated position (C-5). The reaction may be sluggish due to the deactivating effect of the acrylic acid group on the ring as a whole. uci.edu

Cleavage and Modification of the Allyl Ether Linkage

The allyl ether linkage is a versatile functional group that can also serve as a protecting group for phenols, as it is stable under many conditions but can be selectively cleaved when desired. organic-chemistry.org The primary transformation is the cleavage of the O-C(allyl) bond to yield the corresponding phenol, (2E)-3-(2-hydroxyphenyl)acrylic acid.

Transition metal catalysis is the most common and efficient method for this deallylation. Palladium(0) complexes, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], are widely used. organic-chemistry.org The mechanism typically involves the formation of a π-allyl palladium(II) complex. organic-chemistry.org This intermediate is then intercepted by a nucleophile or a hydride source, often referred to as an "allyl scavenger," which regenerates the Pd(0) catalyst and releases the deprotected phenol. organic-chemistry.orggoogle.com

Another strategy involves first isomerizing the allyl double bond to the thermodynamically more stable internal position, forming a prop-1-enyl ether (a vinyl ether). This isomerization can be achieved with transition metal catalysts or strong bases. The resulting vinyl ether is significantly more labile and can be readily hydrolyzed to the phenol under mild acidic conditions.

MethodReagents/CatalystProductDescription
Palladium-Catalyzed Cleavage Pd(PPh₃)₄ (cat.), Allyl Scavenger (e.g., pyrrolidine, PMHS, barbituric acid) organic-chemistry.orgorganic-chemistry.orggoogle.com(2E)-3-(2-Hydroxyphenyl)acrylic acidA mild and widely used method that proceeds via a π-allyl palladium intermediate. The scavenger traps the allyl group.
Palladium on Carbon 10% Pd/C, Base(2E)-3-(2-Hydroxyphenyl)acrylic acidA heterogeneous catalysis method that can cleave aryl allyl ethers under mild, basic conditions. organic-chemistry.org
Nickel-Catalyzed Cleavage Ni(bipy)₃²⁺ (cat.), Mg anode (electrochemical)(2E)-3-(2-Hydroxyphenyl)acrylic acidAn electrochemical method for chemoselective cleavage of the allyl ether bond under mild conditions. acs.org
Isomerization followed by Hydrolysis Transition Metal Catalyst (e.g., Rh, Ir) or Base (e.g., KOt-Bu) then mild H⁺/H₂O(2E)-3-(2-Hydroxyphenyl)acrylic acidA two-step process where the allyl group is first isomerized to a prop-1-enyl group, forming a labile vinyl ether that is easily hydrolyzed.

Advanced Spectroscopic and Chromatographic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For (2E)-3-[2-(Allyloxy)phenyl]acrylic acid, both ¹H (proton) and ¹³C NMR are utilized to map the carbon-hydrogen framework.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. The expected signals for this compound are distinct and characteristic. The trans-configuration of the acrylic acid moiety is confirmed by the large coupling constant (typically >15 Hz) between the two vinyl protons.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective chemical environments. The spectrum for this compound would show 12 distinct signals corresponding to each carbon atom in the molecule. Key signals include the carbonyl carbon of the carboxylic acid, carbons of the aromatic ring, and the carbons of the allyl and acrylic acid double bonds.

Interactive Table: Predicted ¹H and ¹³C NMR Chemical Shifts
Atom Type Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)12.0 - 13.0 (broad singlet)168 - 173
Vinylic Proton (-CH=CH-COOH)7.8 - 8.1 (doublet)140 - 145
Vinylic Proton (-CH=CH-COOH)6.3 - 6.6 (doublet)118 - 122
Aromatic Protons (Ar-H)6.9 - 7.6 (multiplet)112 - 158
Allyl Vinylic Proton (-O-CH₂-CH=)5.9 - 6.1 (multiplet)132 - 134
Allyl Methylene (B1212753) Protons (=CH₂)5.2 - 5.5 (multiplet)117 - 119
Allyl Methylene Protons (-O-CH₂-)4.5 - 4.7 (doublet)68 - 70

Note: The predicted values are based on standard chemical shift ranges for the respective functional groups and may vary based on solvent and experimental conditions.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of the compound and offers structural clues based on its fragmentation pattern.

For this compound (molecular formula C₁₂H₁₂O₃), the molecular weight is 204.22 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 204.

The fragmentation of the molecular ion provides a unique fingerprint that helps to confirm the structure. Key fragmentation pathways would likely include:

Loss of the allyl group: Cleavage of the ether bond can result in the loss of the allyl radical (•C₃H₅), leading to a significant fragment ion.

Loss of the carboxyl group: Decarboxylation can occur, leading to the loss of COOH (45 Da) or CO₂ (44 Da).

McLafferty rearrangement: This rearrangement is common for carboxylic acids and could lead to characteristic neutral losses.

Cleavage of the acrylic acid side chain: Fragmentation can occur along the propenoic acid chain.

Interactive Table: Predicted Mass Spectrometry Fragments
m/z Value Proposed Fragment Identity Neutral Loss
204[C₁₂H₁₂O₃]⁺ (Molecular Ion)-
163[M - C₃H₅]⁺Allyl radical
159[M - COOH]⁺Carboxyl radical
118[C₈H₆O]⁺Loss of allyl and carboxyl groups
77[C₆H₅]⁺Phenyl cation
41[C₃H₅]⁺Allyl cation

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule and is used to identify the presence of specific functional groups. The IR spectrum of this compound would display several characteristic absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated electronic systems. The extended conjugation involving the phenyl ring and the acrylic acid moiety in this molecule is expected to result in strong absorption in the UV region. The position of the maximum absorbance (λ_max) is characteristic of the chromophore. Cinnamic acid and its derivatives typically exhibit strong absorbance between 270 and 330 nm.

Interactive Table: Key Infrared Absorption Bands
Wavenumber (cm⁻¹) Vibration Type Functional Group
2500-3300 (broad)O-H stretchCarboxylic Acid
~3080C-H stretch (sp²)Aromatic & Vinylic
~2930C-H stretch (sp³)Allyl Methylene
~1700C=O stretchCarboxylic Acid (conjugated)
~1630C=C stretchVinylic & Allyl
~1600, ~1480C=C stretchAromatic Ring
~1250C-O stretchEther & Carboxylic Acid
~980C-H bend (out-of-plane)Trans-disubstituted alkene

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, as well as for quantifying its purity.

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is the most suitable method for the analysis of this compound due to its polarity. A typical HPLC system would employ a C18 stationary phase column. The mobile phase would likely consist of a gradient mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and water, often with an acidic modifier like acetic acid or phosphoric acid to ensure the carboxylic acid is protonated and produces a sharp peak. nih.govd-nb.infothieme-connect.com Detection is typically achieved using a UV detector set at the compound's λ_max (e.g., 270-330 nm). thieme-connect.com Under optimized conditions, this method can effectively separate isomers and related impurities, allowing for accurate purity determination, often exceeding 95%.

Gas Chromatography-Mass Spectrometry (GC-MS): While less common for non-volatile carboxylic acids, GC-MS analysis could be performed after derivatization (e.g., esterification) to increase volatility. This technique offers excellent separation and provides mass spectral data for peak identification.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate measurements of bond lengths, bond angles, and torsion angles, and reveals information about intermolecular interactions, such as hydrogen bonding and crystal packing.

A crystal structure for (2E)-3-[2-(prop-2-en-1-yloxy)phenyl]prop-2-enoic acid has been reported and is available in the Crystallography Open Database (COD). nih.gov The analysis confirms the (E)- or trans-configuration of the double bond in the acrylic acid chain. The crystallographic data provides the fundamental parameters of the unit cell, which is the basic repeating unit of the crystal lattice. nih.gov

Interactive Table: Crystallographic Data
Parameter Value Reference
Database ID7225199 nih.gov
Space GroupP -1 nih.gov
a7.7380 Å nih.gov
b8.1099 Å nih.gov
c10.0048 Å nih.gov
α71.8220° nih.gov
β84.9210° nih.gov
γ64.4150° nih.gov
Z (Molecules per unit cell)2 nih.gov

The crystal structure would also detail the intermolecular hydrogen bonding, where the carboxylic acid groups of adjacent molecules typically form dimers, a common structural motif for this class of compounds.

Investigation of Molecular Interactions and Mechanistic Pathways

Antioxidant Mechanism Investigations:Similarly, there is a lack of data from free radical scavenging assays or other antioxidant mechanism studies for this specific compound.

Modulation of Oxidative Stress Markers

Currently, there is no available scientific literature or research data detailing the specific effects of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid on oxidative stress markers. Therefore, a detailed account of its modulatory activity cannot be provided.

Data on the modulation of oxidative stress markers by this compound is not available in published scientific literature.

Biological Activity Profiling in in Vitro Systems

Antimicrobial Efficacy Assessment

The antimicrobial potential of acrylic acid derivatives is a significant area of research. Studies on related compounds suggest that the structural features of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid could contribute to its efficacy against various microbial pathogens.

Antibacterial Activity Against Pathogenic Strains

Research into phenylacrylic acid derivatives has demonstrated notable antibacterial properties. For instance, compounds such as methyl caffeate have shown inhibitory effects against Streptococcus mutans, while 1,6-di-O-caffeoyl-β-D-glucopyranose and coniferin (B30667) have exhibited activity against Staphylococcus aureus. researchgate.net The general class of poly(acrylic acid) copolymers has also been identified as having bactericidal effects, particularly against Escherichia coli. nih.gov These findings suggest that this compound may possess similar antibacterial capabilities, warranting further investigation against a panel of pathogenic bacterial strains.

Table 1: Antibacterial Activity of Related Phenylacrylic Acid Derivatives

Compound Bacterial Strain Activity
Methyl Caffeate Streptococcus mutans Inhibitory
1,6-di-O-caffeoyl-β-D-glucopyranose Staphylococcus aureus Inhibitory
Coniferin Staphylococcus aureus Inhibitory

Antifungal Activity Against Fungal Species

The antifungal potential of acrylic acid derivatives is also an area of active study. Research on related furan-containing acrylic acids has shown that these compounds can exhibit significant antimicrobial activity against yeast-like fungi such as Candida albicans. nih.gov While specific data on this compound is not yet available, the broader class of compounds to which it belongs shows promise for further exploration of antifungal properties.

Anti-inflammatory Response Evaluation

The anti-inflammatory properties of acrylic acid derivatives are of considerable interest. The core structure of these compounds provides a scaffold for the development of novel anti-inflammatory agents.

Inhibition of Pro-inflammatory Mediators

Studies on various acrylic acid derivatives have shown potent inhibitory effects on key pro-inflammatory pathways. For example, certain (E)-3-(4-methanesulfonylphenyl)-2-(aryl)acrylic acids have been identified as potent dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes that are crucial in the inflammatory cascade. nih.gov Other research has focused on the synthesis of acrylaldehyde derivatives that inhibit neutrophil superoxide (B77818) formation, a key component of the inflammatory response. nih.gov These findings suggest that this compound could potentially modulate inflammatory responses by targeting similar enzymatic pathways.

Cellular Models for Inflammation Modulation

In vitro cellular models are essential for evaluating the anti-inflammatory potential of new compounds. Research on related molecules has utilized models such as fMLP-stimulated neutrophils to assess the inhibition of inflammatory responses. nih.gov The evaluation of this compound in such established cellular models would be a critical step in determining its specific mechanisms of anti-inflammatory action.

Anticancer Activity in Cell Line Models

The potential for acrylic acid derivatives to exhibit anticancer activity is an emerging area of research. The structural characteristics of these compounds make them interesting candidates for evaluation against various cancer cell lines.

Studies on related 2-phenylacrylonitrile (B1297842) derivatives have demonstrated potent inhibitory activity against cancer cell lines such as HCT116 and BEL-7402. nih.gov These compounds have been shown to induce cell cycle arrest at the G2/M phase and inhibit tubulin polymerization, a critical process in cell division. nih.gov Furthermore, other acrylate (B77674) derivatives have shown cytotoxic effects against breast carcinoma cells (MCF-7) and have been found to modulate the expression of genes involved in apoptosis, such as p53, Bax, and Bcl-2. researchgate.net These findings provide a rationale for investigating the anticancer potential of this compound in various cancer cell line models.

Table 2: Anticancer Activity of Related Acrylic Acid Derivatives

Compound Class Cell Line Mechanism of Action
2-Phenylacrylonitrile Derivatives HCT116, BEL-7402 G2/M cell cycle arrest, Tubulin polymerization inhibition

Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

There is currently no available data to suggest that this compound has been evaluated for its cytotoxic effects against any cancer cell lines. Furthermore, no studies were found that investigated its potential to induce apoptosis, a programmed cell death mechanism that is a key target for many anticancer therapies.

Cell Cycle Arrest Mechanisms

The effect of this compound on the cell cycle of cancer cells is also an area lacking research. Investigations into whether this compound can halt cell proliferation by causing arrest at specific phases of the cell cycle have not been reported.

Effects on Cancer Cell Migration and Invasion

Similarly, there is no information available concerning the impact of this compound on the metastatic potential of cancer cells. Studies assessing its ability to inhibit cancer cell migration and invasion, which are crucial processes in the spread of cancer, are absent from the current body of scientific literature.

Other Bioactivity Assessments

No other bioactivity assessments, such as enzyme inhibition studies, relevant to cancer biology or other therapeutic areas have been found for this compound.

Applications in Advanced Materials Science and Engineering

Monomer for Polymer Synthesis

The bifunctional nature of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid, containing two distinct polymerizable groups, makes it a candidate for creating complex polymer architectures. The acrylic acid group can readily undergo free-radical polymerization, while the allyl group can also participate in polymerization reactions, often requiring specific initiators or conditions.

The homo-polymerization of this compound can theoretically proceed via different mechanisms depending on the initiator and reaction conditions, leading to polymers with distinct properties. Polymerization of the acrylic moiety is typically rapid.

The resulting polymer, poly(this compound), would be expected to be a water-soluble or water-swellable polyelectrolyte due to the presence of carboxylic acid groups. The pendant allyl groups along the polymer backbone would remain available for post-polymerization modification or crosslinking, opening avenues for the creation of functional materials.

Table 1: Potential Initiators for Homo-polymerization and Their Expected Effects

Initiator TypePolymerization MechanismExpected Polymer Characteristics
Thermal Free-Radical Initiators (e.g., AIBN, Benzoyl Peroxide)Primarily polymerizes the acrylic group, with some potential for branching or crosslinking via the allyl group at higher temperatures.Linear or lightly branched polymer, soluble in appropriate solvents.
Redox Initiators (e.g., Persulfate/Bisulfite)Efficiently polymerizes the acrylic group in aqueous solutions at lower temperatures.High molecular weight water-soluble polymer.
Radiation (e.g., Gamma, UV)Can initiate polymerization of both acrylic and allyl groups, leading to crosslinked networks.Insoluble, crosslinked hydrogel.

Co-polymerization of this compound with other vinyl monomers is a strategic approach to tailor the properties of the resulting polymer for specific applications. The choice of co-monomer would dictate the final characteristics of the material, such as hydrophilicity, thermal stability, and mechanical strength. This technique is a common method for developing new polymers with desired physicochemical properties. rdd.edu.iq

Table 2: Illustrative Examples of Co-monomers and Potential Co-polymer Properties

Co-monomerPotential Polymer TypeAnticipated Properties and Applications
AcrylamideHydrophilic Co-polymerEnhanced water absorption, suitable for hydrogels and superabsorbents.
StyreneHydrophobic Co-polymerImproved thermal stability and mechanical properties, potential for use in coatings and resins.
Methyl MethacrylateAmphiphilic Co-polymerCan form micelles in solution, useful for drug delivery or as a surfactant.
N-vinylpyrrolidoneBiocompatible Co-polymerPotential for biomedical applications due to the biocompatibility of N-vinylpyrrolidone units.

Development of Functional Polymeric Materials

The unique structure of polymers derived from this compound would make them suitable for a variety of functional materials.

Superabsorbent polymers (SAPs) are crosslinked hydrophilic polymers capable of absorbing and retaining large amounts of water or aqueous solutions. semanticscholar.org The carboxylic acid groups in poly(this compound), upon neutralization, would provide the osmotic pressure necessary for high swelling capacity. The pendant allyl groups could be utilized for crosslinking during or after polymerization to form a three-dimensional network essential for a stable hydrogel structure.

The synthesis of SAPs often involves the polymerization of acrylic acid with a crosslinking agent. scienceasia.org In this case, the allyl group inherent to the monomer could act as an internal crosslinking site, potentially leading to hydrogels with unique network structures and properties. The swelling capacity of such hydrogels would be influenced by factors like the degree of crosslinking and the pH of the surrounding medium. Dually cross-linked poly(acrylic acid) hydrogels have been shown to possess superior mechanical properties and high water absorbency. rsc.org

Polymers of acrylic acid, known as carbomers, are widely used as thickening agents and rheology modifiers in various industries, including pharmaceuticals, cosmetics, and paints. lubrizol.com The thickening effect arises from the uncoiling and swelling of the polymer chains in a neutralized aqueous solution.

A polymer derived from this compound would be expected to exhibit similar thickening properties. The presence of the bulky allyloxyphenyl group could enhance the thickening efficiency due to increased steric hindrance between polymer chains. Furthermore, the potential for crosslinking via the allyl groups could be used to create micro-gel particles, which are effective rheology modifiers. These polymers are often used to increase the viscosity and stability of solutions, suspensions, and emulsions. googleapis.com

Ion exchange resins are insoluble, crosslinked polymers containing charged functional groups. Weak acid cation exchange resins are commonly based on crosslinked poly(acrylic acid) or poly(methacrylic acid). scipoly.comthermaxglobal.com These resins are effective for removing cations from solutions, particularly from alkaline water.

A crosslinked polymer of this compound would function as a weak acid cation exchange resin. The carboxylic acid groups would provide the sites for ion exchange. The crosslinking necessary for the insolubility of the resin could be achieved through the polymerization of the pendant allyl groups. The ion exchange capacity and selectivity of the resin would depend on the density of carboxylic acid groups and the degree of crosslinking. Such resins have applications in water treatment, chemical purification, and as catalysts.

Integration into Advanced Composite Materials

The bifunctional nature of this compound makes it a candidate for integration into advanced composite materials. The presence of a polymerizable acrylic acid group and a cross-linkable allyl ether group could allow it to act as a versatile monomer or coupling agent.

In composite formulations, the acrylic acid moiety can copolymerize with other acrylic or vinyl monomers, integrating into the polymer matrix. Simultaneously, the allyl group provides a site for subsequent cross-linking reactions, potentially enhancing the thermosetting properties of the composite. This dual functionality could lead to improved mechanical strength, thermal stability, and chemical resistance of the final material.

As a coupling agent, the carboxylic acid group could form strong interactions, such as hydrogen bonds or even covalent bonds, with the surface of inorganic fillers (e.g., silica, alumina), while the allyl group could copolymerize with the resin matrix. This would improve the interfacial adhesion between the filler and the polymer, a critical factor in the performance of composite materials.

Table 1: Potential Enhancements in Composite Properties by Functional Monomers

Property Enhanced Mechanism of Action Potential Outcome
Mechanical Strength Improved interfacial adhesion and cross-linking Increased tensile strength and modulus
Thermal Stability Formation of a cross-linked network Higher glass transition temperature

| Chemical Resistance | Denser, cross-linked polymer matrix | Reduced swelling and degradation in solvents |

Surface Modification and Coating Applications

The acrylic acid functionality in this compound is well-suited for surface modification and coating applications. Polymers and copolymers of acrylic acid are known for their adhesive properties and their ability to form protective films.

This compound could be used to create functional coatings with tailored surface properties. The carboxylic acid groups can promote adhesion to a variety of substrates, including metals and metal oxides, through the formation of coordinate bonds or strong hydrogen bonds. Once applied, the allyloxy groups on the surface of the coating would be available for further functionalization, allowing for the attachment of other molecules to impart specific properties such as hydrophobicity, biocompatibility, or antimicrobial activity.

Furthermore, polymerization of this compound on a surface could be initiated by various techniques, including UV curing, to form a cross-linked protective layer. Such coatings could offer enhanced scratch resistance and durability.

Table 2: Illustrative Effects of Acrylic Acid-Based Surface Modifications

Surface Property Method of Modification Resulting Advantage
Adhesion Carboxylic acid interaction with substrate Improved coating durability and longevity
Wettability Introduction of polar carboxylic acid groups Can be tailored for hydrophilic or further modified for hydrophobic properties

| Functionalization | Post-polymerization reaction with surface groups | Attachment of specific functional molecules |

Computational Chemistry and Molecular Modeling Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in elucidating the electronic characteristics and reactivity of (2E)-3-[2-(Allyloxy)phenyl]acrylic acid. nih.gov These methods compute various molecular descriptors that help predict the molecule's behavior in chemical reactions.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO energy correlates with the molecule's electron-donating ability, while the LUMO energy relates to its electron-accepting capacity. The difference between these energies, known as the HOMO-LUMO gap, is a significant indicator of chemical reactivity and stability. nih.gov A smaller gap generally implies higher reactivity.

Further analyses, such as Natural Bond Orbital (NBO) analysis, can reveal charge delocalization and hyperconjugative interactions that contribute to molecular stability. The molecular electrostatic potential (MEP) map visually represents the charge distribution, identifying regions prone to electrophilic and nucleophilic attack. These computational studies provide a foundational understanding of the molecule's intrinsic properties. nih.gov Studies on similar cinnamic acid derivatives have successfully used DFT with the B3LYP hybrid functional and a 6-311++G(d,p) basis set to obtain optimized geometries and electronic parameters. nih.gov

Table 1: Illustrative Quantum Chemical Descriptors for a Cinnamic Acid Derivative
DescriptorTypical Significance
HOMO EnergyElectron-donating ability
LUMO EnergyElectron-accepting ability
HOMO-LUMO Gap (ΔE)Chemical reactivity and kinetic stability
Global Hardness (η)Resistance to change in electron distribution
Global Softness (S)Measure of chemical reactivity
Electronegativity (χ)Power to attract electrons
Electrophilicity Index (ω)Propensity to act as an electrophile

Note: The specific values for this compound would require dedicated DFT calculations. The table illustrates the types of parameters obtained.

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Interactions

Molecular dynamics (MD) simulations offer a dynamic view of this compound, enabling the study of its conformational flexibility and its interactions with potential biological targets over time. nih.govnih.gov These simulations are crucial for understanding how the molecule behaves in a physiological environment.

By simulating the molecule's movements, researchers can perform a thorough conformational analysis to identify low-energy, stable spatial arrangements. The flexibility of the allyloxy side chain is particularly important as it can influence how the molecule fits into a protein's binding site.

When a biological target is known, MD simulations can be used to assess the stability of the ligand-protein complex. koreascience.kr Key metrics such as the root-mean-square deviation (RMSD) are calculated to monitor the stability of the docked pose throughout the simulation. nih.gov These simulations also provide detailed information on the specific interactions, like hydrogen bonds and hydrophobic contacts, that maintain the ligand in the active site. researchgate.net For instance, studies on other cinnamic acid derivatives have used MD simulations of up to 100 nanoseconds to confirm the stability of ligand-protein complexes and identify key interacting residues. koreascience.krresearchgate.net

Structure-Activity Relationship (SAR) Modeling via QSAR Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.govresearchgate.net For analogues of this compound, QSAR models can predict the activity of new derivatives and guide the optimization of lead compounds. nih.gov

To build a QSAR model, a dataset of molecules with known activities is required. Various molecular descriptors are then calculated for each compound, which can be categorized as electronic, steric, hydrophobic, or topological. nih.gov Multiple Linear Regression (MLR), Random Forest, and other machine learning methods can be used to create a mathematical equation that links these descriptors to biological activity. nih.govmdpi.com

For example, a QSAR study on anti-inflammatory butenolides demonstrated that topological parameters were important in describing their activity. arkat-usa.org Such models are validated internally (e.g., using the leave-one-out method) and externally to ensure their predictive power. arkat-usa.orgresearchgate.net A robust QSAR model can significantly reduce the number of compounds that need to be synthesized and tested, accelerating the drug discovery process. brazilianjournals.com.br

In Silico Screening and Drug Design Principles

In silico screening, particularly molecular docking, is a primary method for identifying potential biological targets for this compound and for discovering new active compounds based on its scaffold. nih.govresearchgate.net This process involves computationally placing the molecule into the three-dimensional structure of a target protein to predict its binding orientation and affinity. nih.goveurekaselect.com

Docking studies on various cinnamic acid derivatives have been performed against targets like matrix metalloproteinase-9 (MMP-9), acetylcholinesterase, and enzymes involved in cancer, demonstrating the utility of this approach. nih.govresearchgate.netmdpi.com The results, often expressed as a binding energy score, help to rank potential candidates. nih.gov

Future Research Directions and Emerging Applications

Exploration of Novel Synthetic Pathways and Derivatization Strategies

While classical methods such as the Perkin and Knoevenagel condensation reactions provide reliable routes for the synthesis of cinnamic acid derivatives, future research is expected to focus on developing more efficient, sustainable, and versatile synthetic pathways for (2E)-3-[2-(Allyloxy)phenyl]acrylic acid. organic-chemistry.org Green chemistry approaches, employing eco-friendly solvents and catalysts, are gaining prominence to minimize the environmental impact of chemical synthesis. wikipedia.org

The true potential of this compound, however, lies in its extensive possibilities for derivatization. The molecule presents multiple reactive sites that can be selectively modified to create a diverse library of new chemical entities with tailored properties.

Carboxylic Acid Group: The carboxylic acid functionality is a versatile handle for a wide range of chemical transformations. researchgate.net Esterification and amidation are straightforward methods to produce derivatives with altered solubility, bioavailability, and biological activity. nih.govresearchgate.net Coupling with various bioactive molecules, such as peptides or existing drugs, could lead to the development of novel hybrid compounds with synergistic or targeted therapeutic effects.

Alkene Double Bond: The α,β-unsaturated double bond is susceptible to various addition reactions. This allows for the introduction of new functional groups that can modulate the electronic properties and biological activity of the molecule. Furthermore, this double bond is a key element in polymerization and cross-linking reactions, particularly in the context of material science. researchgate.net

Aromatic Ring: The phenyl ring can undergo electrophilic substitution reactions, allowing for the introduction of substituents that can fine-tune the compound's electronic and steric properties. The nature and position of these substituents are known to significantly influence the biological efficacy of cinnamic acid derivatives. nih.govresearchgate.net

Allyloxy Group: The allyloxy substituent is a particularly interesting feature of this molecule. The terminal double bond of the allyl group can undergo a variety of reactions, including epoxidation, dihydroxylation, and polymerization, opening up a vast chemical space for derivatization. mdpi.com Crucially, allyl phenyl ethers are known to undergo the Claisen rearrangement, a thermal or acid-catalyzed process that repositions the allyl group from the ether oxygen to the ortho position of the phenyl ring. quora.comwikipedia.orglibretexts.org This rearrangement would yield a structurally distinct isomer with potentially different biological and material properties, further expanding the chemical diversity that can be generated from this single precursor.

Deeper Elucidation of Biological Mechanisms and Target Identification

Cinnamic acid and its derivatives are known to possess a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, antioxidant, and anticancer properties. researchgate.netacs.org The presence of an allyloxy group at the ortho position of the phenyl ring in this compound is likely to modulate these activities. The influence of alkoxy substituents on the biological properties of cinnamic acids has been a subject of interest, with studies showing that the position and nature of these groups can significantly impact their efficacy. nih.govmdpi.com

Future research should focus on a systematic evaluation of the biological activities of this compound and its derivatives. High-throughput screening assays could be employed to identify promising therapeutic areas. Once a significant biological activity is identified, in-depth mechanistic studies will be crucial to understand how the compound exerts its effects at the molecular level. This includes identifying specific protein targets and elucidating the signaling pathways involved. Techniques such as molecular docking and proteomics can be instrumental in this process. For instance, cinnamic acid derivatives have been shown to inhibit enzymes like protein kinases and α-glucosidase, and understanding the specific interactions with such targets is key to rational drug design. quora.comacs.org

Expansion into Emerging Material Science Applications

The unique chemical structure of this compound makes it a promising building block for the development of advanced materials with novel properties. The cinnamate (B1238496) moiety is known for its photoreactive properties, particularly its ability to undergo [2+2] cycloaddition upon exposure to UV light. acs.orgresearchgate.net This property can be exploited to create photo-crosslinkable polymers. acs.orgnih.gov Such materials have applications in photolithography, coatings, and biomedical devices where precise control over material properties is required.

Furthermore, the presence of the allyl group offers another avenue for polymerization. Allyl compounds can be polymerized through various mechanisms, although they often exhibit a lower tendency to polymerize compared to vinyl monomers. researchgate.net However, the incorporation of allyl functionalities into polymers is a valuable strategy for creating materials that can be further modified through thiol-ene "click" chemistry, a highly efficient and versatile reaction. nih.gov This opens up possibilities for the development of functional polymers with tailored properties for applications in drug delivery, tissue engineering, and sensor technology. The combination of both a photocrosslinkable cinnamate group and a "clickable" allyl group in one molecule is a particularly exciting prospect for creating multifunctional materials.

Interdisciplinary Research Opportunities

The multifaceted nature of this compound provides a fertile ground for interdisciplinary research. The convergence of expertise from organic chemistry, medicinal chemistry, polymer science, and nanotechnology will be essential to fully unlock the potential of this compound.

Medicinal Chemistry and Pharmacology: The synthesis and biological evaluation of a library of derivatives could lead to the discovery of new drug candidates with improved efficacy and safety profiles. Collaboration with pharmacologists will be crucial to understand the in vivo behavior of these compounds.

Polymer Science and Engineering: The development of novel polymers based on this compound requires a deep understanding of polymerization techniques and material characterization. The unique combination of reactive groups could lead to the creation of "smart" materials that respond to external stimuli like light.

Nanotechnology and Drug Delivery: The self-assembly of amphiphilic polymers derived from this compound could lead to the formation of nanoparticles for targeted drug delivery. The "clickable" nature of the allyl group would allow for the attachment of targeting ligands to the surface of these nanoparticles.

Q & A

Q. What are the common synthetic routes for (2E)-3-[2-(Allyloxy)phenyl]acrylic acid?

The compound is typically synthesized via allylation of a phenolic precursor followed by Knoevenagel condensation . For example:

  • Step 1 : Allylation of 2-hydroxybenzaldehyde using allyl bromide under basic conditions (e.g., K₂CO₃ in acetone) to form 2-(allyloxy)benzaldehyde .
  • Step 2 : Condensation with malonic acid in the presence of a catalyst (e.g., piperidine) to yield the acrylic acid derivative. This method achieves ~85% yield with purity confirmed by ¹H/¹³C NMR . Key considerations include solvent selection (e.g., acetone or DMF) and temperature control (reflux conditions) to minimize side reactions.

Q. How is the compound structurally characterized?

  • ¹H/¹³C NMR : Key peaks include a doublet at δ 6.29 (J = 16.0 Hz) for the α,β-unsaturated proton and δ 7.73 (d, J = 16 Hz) for the conjugated carboxylic acid proton . Allyloxy protons appear as a multiplet at δ 5.29–5.44 .
  • IR Spectroscopy : Stretching vibrations at ~1680 cm⁻¹ (C=O) and ~1630 cm⁻¹ (C=C) confirm the acrylic acid backbone .
  • X-ray Crystallography : Used to resolve stereochemistry in analogs (e.g., (E)-2-cyano-3-(2,3-dimethoxyphenyl)acrylic acid) .

Q. What analytical methods quantify this compound in mixtures?

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) are effective. Mobile phases often use acetonitrile/water gradients .
  • LC-MS : Electrospray ionization (ESI) in negative mode detects the [M-H]⁻ ion (m/z 219.1) for quantification .

Q. What are the recommended storage conditions?

Store at 2–8°C in airtight containers under inert gas (e.g., N₂) to prevent oxidation. Avoid prolonged exposure to light or moisture, which may hydrolyze the allyloxy group .

Advanced Research Questions

Q. How can synthesis yield be optimized for scale-up?

  • Catalyst Screening : Replace traditional bases (e.g., K₂CO₃) with phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction rates .
  • Solvent Optimization : Switch from acetone to DMF for higher solubility of intermediates, reducing side-product formation .
  • Microwave-Assisted Synthesis : Reduces reaction time by 50% while maintaining >80% yield in analogs like (2E)-3-[4-(difluoromethoxy)phenyl]acrylic acid .

Q. What biological activities are associated with this compound?

  • Antimicrobial : Shows moderate activity against Fusarium spp. (MIC = 32 µg/mL) due to the allyloxy group disrupting fungal membrane integrity .
  • Anti-inflammatory : Analogous compounds (e.g., allyloxy-substituted thiophenes) inhibit COX-2 (IC₅₀ = 1.2 µM) via π-π stacking interactions in docking studies .
  • Antioxidant : Scavenges DPPH radicals (EC₅₀ = 45 µM), attributed to the phenolic moiety .

Q. How do structural modifications impact bioactivity?

Substituent Activity Trend Mechanistic Insight
Allyloxy (current) Antifungal, anti-inflammatoryEnhances lipophilicity for membrane penetration
Methoxy Reduced potencyDecreased electron-withdrawing effect
Trifluoromethyl Improved metabolic stabilityBlocks oxidative degradation

Q. How are computational methods used to study this compound?

  • Molecular Docking : Predicts binding to COX-2 (PDB: 1PXX) with a free energy of -10.48 kcal/mol, comparable to celecoxib .
  • QSAR Models : LogP values (~2.8) correlate with antifungal activity, guiding derivative design .

Q. How to resolve contradictions in reported data (e.g., variable bioactivity)?

  • Reproducibility Checks : Validate assay conditions (e.g., pH, serum content) that alter compound stability .
  • Orthogonal Characterization : Combine NMR, HPLC, and LC-MS to confirm purity >95% before biological testing .

Q. What are key structural analogs for SAR studies?

Analog Key Feature Application
(2E)-3-[4-(Pyridin-4-ylmethoxy)phenyl]acrylic acidPyridine enhances polarityTargets kinase enzymes
4,5-Bis(4-(allyloxy)phenyl)thiophene-2-carboxylic acidThiophene coreAnti-inflammatory
(E)-3-(2-Fluorophenyl)acrylic acidFluorine improves metabolic stabilityAntibacterial

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Feasible Synthetic Routes

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(2E)-3-[2-(Allyloxy)phenyl]acrylic acid
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(2E)-3-[2-(Allyloxy)phenyl]acrylic acid

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.